Pharmacokinetic Profile of Intravenous Felcisetrag: A Technical Guide
Pharmacokinetic Profile of Intravenous Felcisetrag: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felcisetrag (formerly TAK-954) is a potent and highly selective serotonin 5-HT4 receptor agonist under investigation for the management of gastrointestinal motility disorders, such as postoperative gastrointestinal dysfunction and gastroparesis.[1][2] Administered intravenously, Felcisetrag has demonstrated prokinetic activity throughout the gastrointestinal tract.[1] This technical guide provides a comprehensive overview of the pharmacokinetic profile of intravenous Felcisetrag, detailing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The information presented is compiled from published clinical and nonclinical studies to support further research and development of this compound.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profile of intravenous Felcisetrag has been characterized in healthy volunteers and patient populations. The data consistently demonstrate dose-proportional pharmacokinetics.
Table 1: Single-Dose Pharmacokinetics of Intravenous Felcisetrag in Critically Ill Patients with Enteral Feeding Intolerance
| Dose (mg) | n | Mean Cmax (ng/mL) |
| 0.5 | 7 | 5.0 |
Cmax: Maximum plasma concentration Data from a study in critically ill patients.[3]
Table 2: Dose Proportionality of Intravenous Felcisetrag in Patients with Gastroparesis (Day 1)
| Dose (mg) | n | Mean Cmax (pg/mL) | Mean AUCτ (pg·h/mL) |
| 0.1 | 10 | 1637 | - |
| 0.3 | 9 | - | - |
| 1.0 | 7 | 16029 | - |
Cmax: Maximum plasma concentration; AUCτ: Area under the plasma concentration-time curve over the dosing interval. Specific mean AUCτ values were not provided in the source, but the study concluded that both Cmax and AUCτ were approximately dose-proportional.[1]
Table 3: Pharmacokinetic Parameters of Intravenous Felcisetrag in Healthy Volunteers
| Parameter | Value |
| Mean Terminal Elimination Half-life (t½) | 18.0 - 18.9 hours (on day 5 of multiple dosing) |
Data from a study in healthy participants receiving single and multiple daily intravenous infusions of 0.1 or 0.5 mg Felcisetrag.
Metabolism and Excretion
Felcisetrag is primarily cleared through both renal excretion and metabolism. Following intravenous administration of radiolabeled Felcisetrag in healthy male subjects, approximately 55.6% of the radioactivity was recovered in urine and 28.8% in feces. The parent drug was the predominant species in circulation.
Metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of two main metabolites, THRX-513466 and THRX-913682, which are also potent 5-HT4 receptor agonists. However, these metabolites are found at low levels in plasma.
Experimental Protocols
The pharmacokinetic parameters of intravenous Felcisetrag have been determined in several clinical studies. The methodologies employed in these key studies are detailed below.
Study in Patients with Gastroparesis (NCT03281577)
This was a single-center, placebo-controlled, double-blind, randomized study in 36 patients with diabetic or idiopathic gastroparesis.
-
Dosing: Participants received a daily 60-minute intravenous infusion of Felcisetrag (0.1 mg, 0.3 mg, or 1.0 mg) or placebo for three days.
-
Sample Collection: Plasma samples for pharmacokinetic analysis were collected at various time points.
-
Bioanalytical Method: Plasma concentrations of Felcisetrag were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. While specific validation parameters for the Felcisetrag assay were not detailed in the publication, standard validation procedures for LC-MS/MS assays in clinical trials typically include assessments of linearity, precision, accuracy, selectivity, and stability, in line with regulatory guidelines.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA). The specific software used for the NCA was not specified in the primary study publication. Commonly used software for NCA in the pharmaceutical industry includes Phoenix® WinNonlin®.
Study in Individuals with Hepatic Impairment
This was a phase 1, non-randomized, open-label study comparing the pharmacokinetics of a single 60-minute intravenous infusion of Felcisetrag in healthy individuals (n=8) and patients with moderate (n=10) or severe (n=7) hepatic impairment.
-
Dosing: A single intravenous dose of Felcisetrag was administered.
-
Sample Collection: Plasma samples were collected to determine total and free drug concentrations.
-
Bioanalytical Method: Plasma concentrations of Felcisetrag and its two main metabolites were measured using validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, area under the concentration-time curve from time 0 to the last quantifiable concentration (AUClast), and AUC from time 0 to infinity (AUCinf), were determined.
Mandatory Visualization
Signaling Pathway of Felcisetrag
Felcisetrag exerts its prokinetic effects by acting as a selective agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). The downstream signaling cascade is initiated by the activation of the Gs alpha subunit of the G protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomised study: effects of the 5-HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Hepatic Impairment on the Pharmacokinetics of Intravenously Administered Felcisetrag (TAK‐954) - PMC [pmc.ncbi.nlm.nih.gov]
